molecular formula C17H22BrNO2 B5489761 octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate

octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate

Cat. No.: B5489761
M. Wt: 352.3 g/mol
InChI Key: AGZJPXXQAWUYDC-UHFFFAOYSA-N
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Description

Octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate, also known as QNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. QNB is a member of the quinuclidine class of compounds, which have been shown to have a range of biological activities. In

Mechanism of Action

The mechanism of action of octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate involves its binding to muscarinic acetylcholine receptors. These receptors are G protein-coupled receptors that are involved in a variety of physiological processes, including the regulation of heart rate, smooth muscle contraction, and glandular secretion. This compound binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. The exact mechanism by which this compound inhibits acetylcholinesterase is not fully understood, but it is thought to involve the formation of a covalent bond between this compound and the active site of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the brain, which has been implicated in the treatment of Alzheimer's disease. This compound has also been shown to have anticholinergic effects, including dry mouth, blurred vision, and constipation. These effects are thought to be due to its binding to muscarinic acetylcholine receptors.

Advantages and Limitations for Lab Experiments

Octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate has several advantages for use in lab experiments. It has a high affinity for muscarinic acetylcholine receptors, making it a useful tool for the study of these receptors. This compound is also relatively stable, making it easy to handle and store. However, this compound has several limitations for use in lab experiments. It has a relatively short half-life, meaning that its effects are transient. This compound also has a narrow therapeutic window, meaning that it can be toxic at high doses.

Future Directions

There are several future directions for the study of octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate. One area of interest is the development of new drugs that target muscarinic acetylcholine receptors. This compound and other quinuclidine compounds could serve as lead compounds for the development of new drugs. Another area of interest is the study of the mechanism of action of this compound and its effects on acetylcholinesterase. Understanding the mechanism of action of this compound could lead to the development of new drugs for the treatment of Alzheimer's disease. Finally, the development of new methods for the synthesis of this compound could lead to more efficient and cost-effective production of this compound.

Synthesis Methods

The synthesis of octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate involves the reaction of 3-bromobenzoic acid with octahydro-2H-quinolizine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction proceeds through the formation of an amide bond between the carboxylic acid group and the amine group of the quinolizine. The resulting product is then purified using column chromatography to yield pure this compound.

Scientific Research Applications

Octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate has been extensively studied for its potential applications in scientific research. It has been shown to have a range of biological activities, including binding to muscarinic acetylcholine receptors, which are involved in a variety of physiological processes. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which has been implicated in the treatment of Alzheimer's disease.

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 3-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO2/c18-15-7-3-5-13(11-15)17(20)21-12-14-6-4-10-19-9-2-1-8-16(14)19/h3,5,7,11,14,16H,1-2,4,6,8-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZJPXXQAWUYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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